Dexniguldipine
Dexniguldipine
(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester is a diarylmethane.
Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.
Dexniguldipine is dexniguldipine is the (+)-enantiomer of the dihydropyridine derivate niguldipine. Dexniguldipine showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)
Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.
Dexniguldipine is dexniguldipine is the (+)-enantiomer of the dihydropyridine derivate niguldipine. Dexniguldipine showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)
Brand Name:
Vulcanchem
CAS No.:
120054-86-6
VCID:
VC20845895
InChI:
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Molecular Formula:
C36H39N3O6
Molecular Weight:
609.7 g/mol
Dexniguldipine
CAS No.: 120054-86-6
Cat. No.: VC20845895
Molecular Formula: C36H39N3O6
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester is a diarylmethane. Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties. Dexniguldipine is dexniguldipine is the (+)-enantiomer of the dihydropyridine derivate niguldipine. Dexniguldipine showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI) |
|---|---|
| CAS No. | 120054-86-6 |
| Molecular Formula | C36H39N3O6 |
| Molecular Weight | 609.7 g/mol |
| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 |
| Standard InChI Key | SVJMLYUFVDMUHP-MGBGTMOVSA-N |
| Isomeric SMILES | CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
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